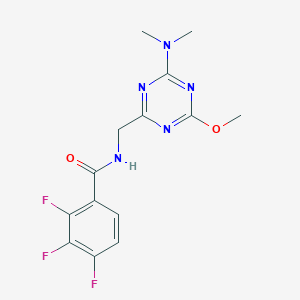

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide

Description

This compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methyl-linked 2,3,4-trifluorobenzamide moiety. Its synthesis involves multi-step reactions, with structural confirmation via ¹H NMR, ¹³C NMR, HRMS, and FT-IR spectroscopy, as seen in analogous triazine derivatives .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5O2/c1-22(2)13-19-9(20-14(21-13)24-3)6-18-12(23)7-4-5-8(15)11(17)10(7)16/h4-5H,6H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBWFXRLDJHJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C(=C(C=C2)F)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide typically involves a multi-step process:

Starting Materials: : The process begins with the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable chloromethylating agent under controlled conditions.

Intermediate Formation: : The resulting intermediate is then reacted with 2,3,4-trifluorobenzoyl chloride in the presence of a base such as triethylamine to produce the desired compound.

Industrial Production Methods

In industrial settings, the synthesis might be scaled up using optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide: can undergo various chemical reactions, including:

Oxidation: : Can be oxidized using strong oxidizing agents like hydrogen peroxide.

Reduction: : Reduction can be carried out using agents such as sodium borohydride.

Substitution: : The compound can participate in nucleophilic substitution reactions, especially on the triazine ring.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Amines, alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used, but typically involve modifications to the triazine ring or the trifluorobenzamide moiety.

Scientific Research Applications

The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide has numerous applications in scientific research:

Chemistry: : Used as a reagent in organic synthesis and polymer chemistry.

Biology: : Explored for its potential as a biochemical probe and in the study of enzyme reactions.

Medicine: : Investigated for its potential therapeutic effects and as a drug precursor.

Industry: : Employed in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on its application:

Molecular Targets: : The compound can interact with enzymes, proteins, and other macromolecules, often through its triazine ring which can act as a pharmacophore.

Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating specific enzymes, or through binding to DNA/RNA in biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

- Functional Groups : The target’s benzamide group differentiates it from sulfonylurea herbicides (e.g., triflusulfuron) and sulfonamide-based triazoles . Benzamide derivatives often exhibit enhanced binding to specific biological targets due to hydrogen-bonding capabilities .

- Spectral Profiles : Unlike triazole-thiones (C=S at ~1250 cm⁻¹) or sulfonylureas (C=O at ~1680 cm⁻¹) , the target lacks C=S vibrations, confirming the absence of thione tautomerism .

- Synthetic Routes: The target’s methyl-linked benzamide may require coupling agents like HBTU (used in morpholino-triazine derivatives ), whereas sulfonylureas involve isothiocyanate intermediates .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.37 g/mol. The compound features a triazine ring substituted with dimethylamino and methoxy groups along with a trifluorobenzamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₃ |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.

- Receptor Modulation : It can interact with cellular receptors, affecting signaling pathways.

- DNA/RNA Interaction : The compound may intercalate into nucleic acids, impacting transcription and translation processes.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness was evaluated using standard disk diffusion methods, revealing substantial inhibition zones compared to control agents.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM).

-

Antimicrobial Activity Assessment :

- Objective : To determine the efficacy against Staphylococcus aureus.

- Methodology : Disk diffusion assay conducted on agar plates.

- Results : The compound showed a clear zone of inhibition of 20 mm at a concentration of 100 µg/disc.

Research Findings Summary

Recent studies have highlighted the potential therapeutic applications of this compound in oncology and infectious diseases. Its unique structural features contribute to its diverse biological activities.

Q & A

Basic: What synthetic strategies are effective for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide?

Answer:

The synthesis typically involves:

- Stepwise functionalization of the triazine core : React 4-amino-6-methoxy-1,3,5-triazine derivatives with substituted benzaldehydes under reflux conditions (ethanol, glacial acetic acid, 4–6 hours) to form the methylene bridge .

- Amide coupling : Use 2,3,4-trifluorobenzoyl chloride with the triazinylmethylamine intermediate. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, as seen in analogous benzamide syntheses .

- Purification : Column chromatography or recrystallization (hexane/EtOH systems) ensures high purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves substituent positions on the triazine and benzamide moieties. For example, δ ~3.86 ppm corresponds to methoxy groups in triazine derivatives .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ for [M+H]+ ions) and fragmentation patterns .

- Elemental Analysis : Validates purity (>95%) and stoichiometry .

Advanced: How can researchers address low yields during triazine ring formation?

Answer:

Low yields often stem from:

- Competitive side reactions : Use anhydrous solvents (e.g., absolute ethanol) and controlled temperature (45–60°C) to suppress hydrolysis of the triazine ring .

- Catalyst optimization : Additives like NaHCO₃ or pivalate salts enhance nucleophilic substitution efficiency in analogous triazine syntheses .

- Reaction monitoring : TLC (hexane/EtOH, 1:1) tracks intermediate formation, enabling timely termination to minimize degradation .

Advanced: How to resolve structural ambiguities in the benzamide moiety?

Answer:

- X-ray crystallography : Determines absolute configuration of the trifluorophenyl group, especially if NMR data are inconclusive due to fluorine’s quadrupolar effects .

- 2D NMR (COSY, HSQC) : Maps coupling between the triazinylmethyl proton (δ ~4.2–4.5 ppm) and benzamide carbonyl groups .

- Isotopic labeling : ¹⁹F NMR or ¹⁵N-labeled intermediates clarify electronic environments in fluorinated regions .

Advanced: What structure-activity relationships (SAR) are relevant for biological activity?

Answer:

- Triazine substituents : Dimethylamino and methoxy groups enhance solubility and target binding, as seen in sulfonylurea herbicides with similar triazine cores .

- Fluorine substitution : 2,3,4-Trifluorobenzamide increases metabolic stability and lipophilicity, improving membrane penetration .

- Methylene linker flexibility : Short linkers (e.g., –CH₂– vs. –CH₂CH₂–) optimize steric compatibility with enzyme active sites, as observed in kinase inhibitors .

Advanced: What computational methods predict target interactions for this compound?

Answer:

- Molecular docking (AutoDock/Vina) : Models binding to enzymes like acetolactate synthase (ALS), leveraging homology templates from sulfonylurea-resistant ALS structures .

- QM/MM simulations : Assess electronic effects of fluorine atoms on hydrogen-bonding with catalytic residues .

- ADMET prediction (SwissADME) : Forecasts pharmacokinetic properties (e.g., CYP450 inhibition) based on logP and topological polar surface area .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

- Solvent selection : Replace ethanol with acetonitrile for higher boiling points (82°C vs. 78°C), improving reaction control .

- Catalyst recycling : Immobilized base catalysts (e.g., polymer-supported K₂CO₃) reduce waste in multi-step syntheses .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate concentrations, enabling real-time adjustments .

Basic: What biological screening assays are appropriate for this compound?

Answer:

- Enzyme inhibition : ALS activity assays (IC₅₀ determination) using Arabidopsis thaliana extracts, with sulfometuron-methyl as a positive control .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to evaluate off-target effects .

- Microbial susceptibility : Broth microdilution against E. coli or C. albicans to assess antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.